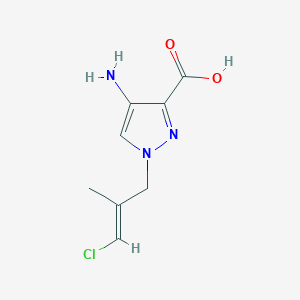
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11ClN4O This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a chloro-methylprop-2-en-1-yl group, and a carboxylic acid group
準備方法
The synthesis of 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the chloro-methylprop-2-en-1-yl group: This step involves the alkylation of the pyrazole ring using a chloro-methylprop-2-en-1-yl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
科学的研究の応用
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, while the chloro-methylprop-2-en-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboxylic acid group.
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxylate: This ester derivative has a carboxylate group instead of a carboxylic acid group.
4-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazole-3-carboxaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H10ClN3O2 |
|---|---|
分子量 |
215.64 g/mol |
IUPAC名 |
4-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(2-9)3-12-4-6(10)7(11-12)8(13)14/h2,4H,3,10H2,1H3,(H,13,14)/b5-2+ |
InChIキー |
BFCMAAAGAVXOBB-GORDUTHDSA-N |
異性体SMILES |
C/C(=C\Cl)/CN1C=C(C(=N1)C(=O)O)N |
正規SMILES |
CC(=CCl)CN1C=C(C(=N1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


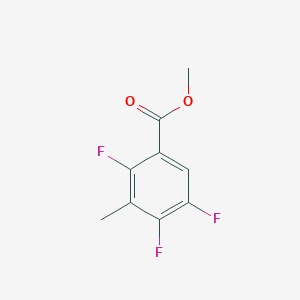
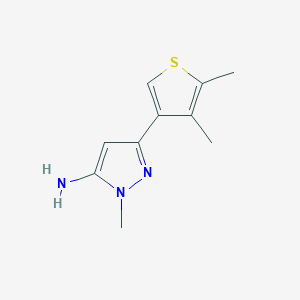
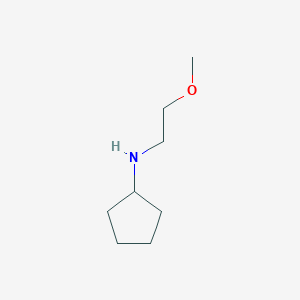
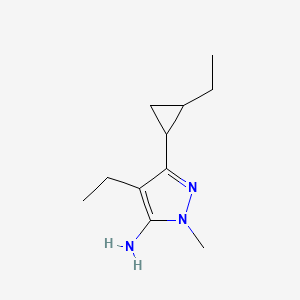
![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)


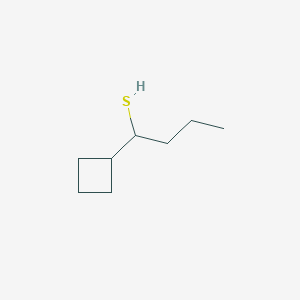
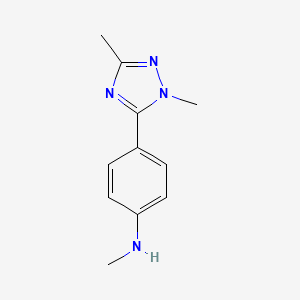
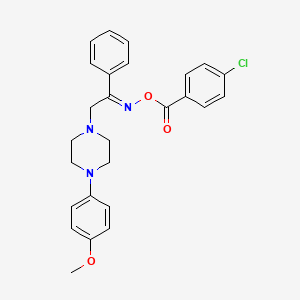
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
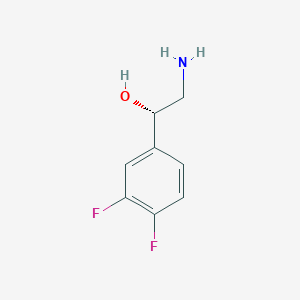
![7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13070891.png)
